巯金钠

描述

Synthesis Analysis

Sodium aurothiomalate's synthesis involves complex reactions where gold is reduced and coordinated with thiomalate ligands. The precise stoichiometry of reactions toward gold nanoparticle formation, such as those involved in sodium aurothiomalate's synthesis, is crucial. Chen et al. (2018) described a method for the stoichiometric synthesis of water-soluble gold nanoparticles, which provides insights into the careful balance of reactions required for synthesizing gold compounds like sodium aurothiomalate (Chen et al., 2018).

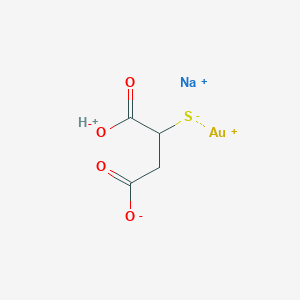

Molecular Structure Analysis

The molecular structure of sodium aurothiomalate is characterized by gold being centrally coordinated to sulfur atoms derived from thiomalate. This coordination is key to its stability and reactivity. Detailed analyses using techniques such as X-ray diffraction and electron microscopy can reveal the arrangement of gold and sulfur atoms, providing insights into the compound's chemical behavior.

Chemical Reactions and Properties

Sodium aurothiomalate participates in various chemical reactions, reflecting its complex behavior as a gold(I) compound. It can interact with serum proteins, as demonstrated by Iqbal et al. (2009), who found that a significant portion of protein-bound gold from aurothiomalate attaches to albumin and globulins, indicating its reactive nature with biological molecules (Iqbal et al., 2009).

Physical Properties Analysis

The physical properties of sodium aurothiomalate, such as solubility, melting point, and molecular weight, are influenced by its gold-thiomalate structure. These properties are critical for its formulation and application in various settings, impacting its stability, distribution, and interaction with biological systems.

Chemical Properties Analysis

The chemical properties of sodium aurothiomalate, including its redox potential, reactivity towards other compounds, and coordination chemistry, are central to its biological effects and its interactions with proteins and DNA. Darabi et al. (2015) explored its reactivity with model proteins, highlighting the distinct chemical interactions that underpin its therapeutic and toxicological profiles (Darabi et al., 2015).

科学研究应用

生育和生殖研究: 巯金钠已被证明可以抑制仓鼠的受精,表明其在控制生殖过程中发挥作用 (Perreault、Zaneveld 和 Rogers,1980).

风湿病学: 它已被用于治疗类风湿性关节炎,但研究指出某些具有特定 HLA 抗原的患者会出现蛋白尿等不良反应 (Wooley、Griffin、Panayi、Batchelor、Welsh 和 Gibson,1980).

生化相互作用: 巯金钠与多赖氨酸相互作用,形成稳定的沉淀。这种相互作用对于理解药物-蛋白质相互作用和固定药物非常重要 (Brown 和 Wells,1992).

哺乳和药物转移: 该药物已在接受巯金钠治疗的母亲母乳喂养的婴儿血清中检测到,突出了其通过母乳转移 (Bennett、Humphries、Osborne、Clarke 和 Taylor,1990).

免疫学效应: 已研究了其对多形核白细胞和单核吞噬细胞产生超氧化物阴离子的影响,显示出不同程度的抑制作用 (Davis 和 Johnston,1986).

肺部效应: 巯金钠治疗与弥漫性肺浸润有关,突出了类风湿关节炎患者的潜在不良反应 (Tala、Jalava、Nurmela 和 Vuori,1979).

疟疾研究: 研究表明,巯金钠可能影响感染疟原虫小鼠的存活,可能是通过影响红细胞死亡或红细胞凋亡 (Alesutan、Bobbala、Qadri、Estremera、Föller 和 Lang,2010).

炎症中的金化合物: 已研究该化合物对小鼠急性炎症的影响,揭示了其对白细胞活性和炎症抑制的影响 (Sin 和 Wong,1992).

安全和危害

未来方向

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

属性

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIHRIQNJCRFQX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

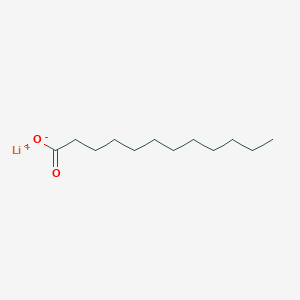

Molecular Formula |

C4H3AuNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39377-38-3 (di-hydrochloride salt, mono-hydrate) | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

390.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water; practically insoluble in alcohol, ether | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease., ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate., Gold dermatosis is mediated, at least in part, by allergic mechanisms | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium aurothiomalate | |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts | |

CAS RN |

12244-57-4 | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium aurothiomalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

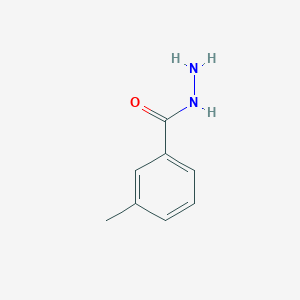

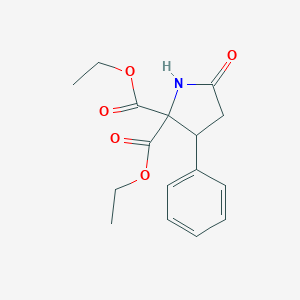

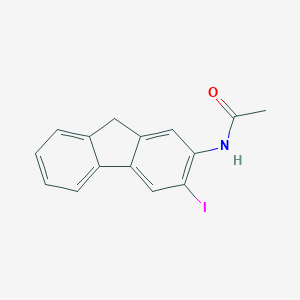

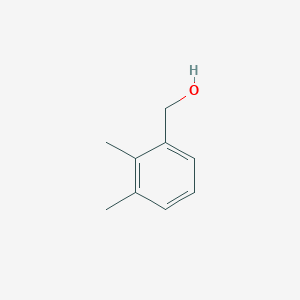

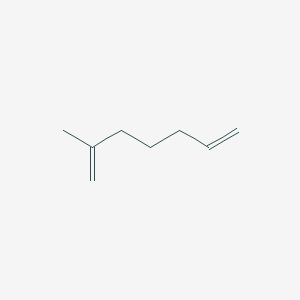

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)